N-(2,4-dinitrophenyl)methanesulfonamide
Description
Structural Classification and Nomenclature in Organic Chemistry
N-(2,4-dinitrophenyl)methanesulfonamide is classified as a substituted sulfonamide. The core of the molecule is a methanesulfonamide (B31651) group, which is a derivative of methanesulfonic acid where the hydroxyl group is replaced by an amino group. In this specific compound, the nitrogen atom of the sulfonamide is further substituted with a 2,4-dinitrophenyl group. This substituent is a benzene (B151609) ring with two nitro groups (NO₂) at positions 2 and 4 relative to the point of attachment.
The systematic IUPAC name for this compound is this compound. The structure is characterized by the sulfonyl group (SO₂) directly bonded to both a methyl group and the nitrogen of the N-(2,4-dinitrophenyl)amino moiety.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 52960-15-3 molbase.cn |
| Molecular Formula | C₇H₇N₃O₆S |
| Key Functional Groups | Sulfonamide, Dinitrophenyl, Methyl |
Historical Context of Dinitrophenyl and Sulfonamide Derivatives in Synthetic Methodology
The two core components of this compound have rich histories in the development of organic and medicinal chemistry.
Sulfonamide Derivatives: The journey of sulfonamides began with the discovery of Prontosil in the 1930s. slideshare.net It was found that in the body, this dye metabolized into the active antibacterial agent, sulfanilamide. openaccesspub.org This breakthrough ushered in the era of "sulfa drugs," the first class of broadly effective systemic antimicrobial agents, which were pivotal in treating bacterial infections before the widespread availability of penicillin. ajchem-b.comnih.gov Beyond their therapeutic roles, sulfonamides became fundamental building blocks in organic synthesis due to the reactivity of the sulfonamide functional group, which can be readily synthesized and modified. frontiersrj.com Their applications have since expanded to include diuretics, anti-diabetic agents, and anti-inflammatory drugs. openaccesspub.orgfrontiersrj.com
Dinitrophenyl Derivatives: The dinitrophenyl group, particularly the 2,4-dinitrophenyl moiety, has been a cornerstone in analytical and synthetic chemistry for over a century. 2,4-Dinitrophenylhydrazine (B122626), commonly known as Brady's reagent, was developed for the qualitative identification of aldehydes and ketones, with which it forms distinctly colored crystalline derivatives (hydrazones) with characteristic melting points. wikipedia.orgorgsyn.org Another crucial reagent, 2,4-dinitrofluorobenzene (Sanger's reagent), was instrumental in the pioneering work of Frederick Sanger for sequencing peptides, a discovery that earned him the Nobel Prize in Chemistry. The high reactivity of the fluorine atom, activated by the two electron-withdrawing nitro groups, allows it to label the N-terminal amino acid of a polypeptide chain. uea.ac.uk These historical applications underscore the utility of the dinitrophenyl group in creating stable, easily identifiable derivatives, a principle that extends to its incorporation into molecules like this compound.
Rationale for Dedicated Academic Investigation of this compound
Research into this and structurally related compounds is driven by several key rationales:
Probing Reaction Mechanisms: The defined electronic nature of the dinitrophenyl group makes it an excellent tool for studying the mechanisms of reactions involving the sulfonamide group. For instance, studies on the hydrolysis of related 2,4-dinitrophenyl sulfonates are used to investigate the mechanisms of S-O versus C-O bond fission. researchgate.net
Development of Novel Synthetic Intermediates: The compound serves as a versatile scaffold. The nitro groups can be chemically reduced to amines, providing pathways to synthesize more complex, polysubstituted aromatic compounds and heterocyclic systems.
Exploration of Biological Activity: Sulfonamides are a well-established pharmacophore. frontiersrj.com Attaching a dinitrophenyl group can modify the lipophilicity, electronic distribution, and steric profile of the parent sulfonamide, potentially leading to novel biological activities. Research on analogous N-(2,4-dinitrophenyl) derivatives of amino sugars has been pursued to develop candidates for anti-HIV and anti-Covid-19 testing, suggesting a rationale for exploring similar structures. uea.ac.uknih.gov
Materials Science Applications: The presence of multiple nitro groups and the polar sulfonamide linkage makes the molecule a candidate for investigation in materials science, particularly in the context of energetic materials or nonlinear optical materials. The study of crystal packing and intermolecular interactions in similar molecules, such as N-(2,4-Dimethylphenyl)methanesulfonamide, provides insight into how substituent changes affect solid-state structures, which is crucial for materials design. researchgate.net
Overview of Research Trajectories for this compound
Current and future research involving this compound and its analogues generally follows several distinct trajectories. These investigations aim to fully characterize the compound and explore its potential applications.
Table 2: Research Trajectories and Objectives
| Research Trajectory | Primary Objectives |
|---|---|
| Synthetic Methodology | To develop efficient and high-yield synthetic routes for this compound and its derivatives. This includes exploring novel catalysts and reaction conditions. patsnap.com |
| Structural and Crystallographic Analysis | To determine the precise three-dimensional structure of the molecule in the solid state using techniques like X-ray crystallography. This research elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's physical properties. researchgate.netresearchgate.net |
| Medicinal Chemistry and Biological Screening | To synthesize libraries of related compounds and screen them for various biological activities. For example, modifying the alkyl or aryl group on the sulfur atom or the substitution pattern on the phenyl ring could lead to the discovery of new therapeutic agents. Research into N-(2,4-dinitrophenyl) derivatives of other molecules for antiviral chemotherapy provides a template for this trajectory. uea.ac.uknih.gov |
| Physical Organic Chemistry | To conduct detailed studies on the compound's physicochemical properties, including its acidity (pKa), reactivity kinetics, and thermal stability. This fundamental data is essential for understanding its behavior and predicting its utility in various applications. |
Structure
3D Structure
Properties
CAS No. |
52960-15-3 |
|---|---|
Molecular Formula |
C7H7N3O6S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 |
InChI Key |
CXMFPAXYFLFBHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of N 2,4 Dinitrophenyl Methanesulfonamide
Established Synthetic Pathways for N-(2,4-dinitrophenyl)methanesulfonamide
The formation of this compound can be approached through several strategic bond formations, primarily focusing on the creation of the nitrogen-sulfur (N-S) bond or the carbon-nitrogen (C-N) bond.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for synthesizing this compound. This pathway involves the reaction of an activated aryl halide, such as 1-halo-2,4-dinitrobenzene, with methanesulfonamide (B31651). The two strong electron-withdrawing nitro groups at the ortho and para positions of the aromatic ring significantly activate the substrate towards nucleophilic attack.
The general reaction proceeds via the attack of the methanesulfonamide nucleophile (or its conjugate base) on the carbon atom bearing the leaving group (typically a halogen). The reactivity of the aryl halide is highly dependent on the nature of the leaving group, with fluoride (B91410) being the most effective, followed by chloride. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.comyoutube.com
A plausible synthetic scheme is the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with methanesulfonamide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base serves to deprotonate the sulfonamide, increasing its nucleophilicity.
| Leaving Group | Relative Rate (vs. Iodo) | Reference |
| F | 3300 | masterorganicchemistry.com |
| Cl | ~3 | masterorganicchemistry.com |
| Br | ~3 | masterorganicchemistry.com |
| I | 1 | masterorganicchemistry.com |
Data is for a representative SNAr reaction and illustrates the general trend.
Sulfonamidation Reactions Involving Methanesulfonyl Chlorides
An alternative synthetic strategy involves forming the N-S bond directly through the reaction of 2,4-dinitroaniline (B165453) with methanesulfonyl chloride. This is a standard method for preparing sulfonamides from anilines. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a solvent and a catalyst, neutralizing the HCl byproduct.
However, the viability of this route is significantly hampered by the chemical properties of 2,4-dinitroaniline. The presence of two potent electron-withdrawing nitro groups drastically reduces the basicity and nucleophilicity of the amino group. wikipedia.org Consequently, 2,4-dinitroaniline is a very weak nucleophile, making the reaction with the electrophilic methanesulfonyl chloride slow and requiring forcing conditions. While feasible, this method is generally less efficient than the SNAr approach due to the deactivated nature of the aniline (B41778) starting material.
Palladium-Catalyzed Coupling Strategies
Modern synthetic chemistry offers palladium-catalyzed cross-coupling reactions as a powerful tool for forming C-N bonds. A Buchwald-Hartwig amination approach could theoretically be applied to synthesize this compound. This would involve the coupling of a 1-halo-2,4-dinitrobenzene with methanesulfonamide using a palladium catalyst and a suitable phosphine (B1218219) ligand.
These methods are known for their high functional group tolerance and often proceed under milder conditions than classical methods. However, SNAr reactions with highly activated substrates like 1-halo-2,4-dinitrobenzene are often so efficient and high-yielding that palladium-catalyzed methods may not offer a significant advantage in terms of yield or simplicity for this specific target molecule. nih.gov Nevertheless, they remain a valid and potent alternative in the synthetic chemist's toolkit, particularly if milder conditions are paramount.
Alternative and Emerging Synthetic Protocols
For a molecule as readily accessible by SNAr as this compound, the development of entirely novel synthetic routes is less common. The efficiency of the reaction between 1-fluoro-2,4-dinitrobenzene and a suitable nucleophile makes it the predominant choice. Emerging protocols would likely focus on improving reaction conditions, such as utilizing phase-transfer catalysis to enhance reaction rates or employing flow chemistry for safer and more scalable production. The core bond-forming strategy, however, would likely remain rooted in the principles of nucleophilic aromatic substitution due to the inherent reactivity of the 2,4-dinitrophenyl system.
Detailed Mechanistic Investigations of this compound Formation
The mechanism of SNAr reactions is well-established and proceeds through a two-step addition-elimination sequence.
Addition Step: The nucleophile (methanesulfonamide or its anion) attacks the electrophilic carbon atom attached to the leaving group on the 2,4-dinitrophenyl ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, which is crucial for stabilizing this intermediate. masterorganicchemistry.com
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., halide ion).
For most SNAr reactions involving highly activated substrates and good nucleophiles, the initial addition step is the slow, rate-determining step of the reaction. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Determinants
Kinetic studies of analogous SNAr reactions using 1-halo-2,4-dinitrobenzenes provide deep insight into the factors governing the formation of the target compound.
Leaving Group Effect: As noted previously, the rate of reaction is typically fastest with fluoride as the leaving group (kF >> kCl > kBr > kI). This is contrary to SN1 and SN2 reactions and supports the mechanism where the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond, is rate-determining. masterorganicchemistry.com
Solvent Effects: Polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity. rsc.org
Base Catalysis: In reactions with neutral amine nucleophiles, a second molecule of the amine can act as a base to remove a proton from the nitrogen atom in the transition state, a phenomenon known as base catalysis. psu.edu Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, for example, show that the second-order rate coefficient increases with the concentration of the amine nucleophile in many solvents, indicating base catalysis is operative. psu.edu For the synthesis of this compound from methanesulfonamide, the use of a non-nucleophilic external base is more common to generate the more potent sulfonamide anion.
| Solvent | kA (L mol-1 s-1) at [Piperidine] < 10-3 M | Reference |
| Toluene | 0.0054 | psu.edu |
| Dioxane | 0.012 | psu.edu |
| Ethyl Acetate | 0.076 | psu.edu |
| Acetonitrile | 0.81 | psu.edu |
| Nitromethane | 1.12 | psu.edu |
This data for a related amine nucleophile illustrates the significant impact of solvent polarity on reaction rates.
The rate of the SNAr reaction is therefore determined by the interplay of the substrate's electrophilicity, the nucleophile's strength, the nature of the leaving group, and the reaction conditions, particularly the solvent and the presence of a base.
Thermodynamic Parameters and Equilibrium Considerations
Enthalpy (ΔH): The formation of a stable C-N bond at the expense of a C-X (where X is a leaving group like Cl) bond, along with the formation of a stable salt byproduct (e.g., HCl, which is subsequently neutralized by a base), typically results in an exothermic reaction (negative ΔH). The significant resonance stabilization of the final product further contributes to its lower energy state.
Entropy (ΔS): The reaction often involves the combination of two reactant molecules into one product molecule and a byproduct, which may lead to a slight decrease in entropy. However, this effect is generally small compared to the enthalpic contribution.
Gibbs Free Energy (ΔG): Given the expected negative enthalpy change, the Gibbs free energy (ΔG = ΔH - TΔS) for the reaction is anticipated to be negative, indicating a spontaneous and product-favored process at standard temperatures.
Equilibrium in this type of reaction is heavily influenced by the reaction conditions. According to Le Chatelier's principle, the removal of a byproduct, such as the acid formed, by using a stoichiometric or excess amount of a non-nucleophilic base will drive the equilibrium toward the formation of the desired this compound product.
Table 1: Factors Influencing Reaction Equilibrium
| Parameter | Effect on Equilibrium | Rationale |
|---|---|---|
| Temperature | Increased temperature may slightly shift equilibrium to the left for an exothermic reaction. | While higher temperatures increase reaction rates, they can negatively impact the equilibrium position of exothermic processes. |
| Base Addition | Shifts equilibrium to the right. | Neutralizes the acidic byproduct (e.g., HCl), preventing the reverse reaction and effectively removing a product from the equilibrium. |
| Concentration | Increasing reactant concentration shifts equilibrium to the right. | Follows the law of mass action, favoring product formation. |
Identification and Role of Reaction Intermediates
The mechanism of nucleophilic aromatic substitution that forms N-aryl compounds from 2,4-dinitro-substituted precursors is well-established to proceed through a distinct, stabilized intermediate known as a Meisenheimer complex. chegg.com This intermediate is a resonance-stabilized anionic σ-complex.
The reaction mechanism can be described in two primary steps:
Nucleophilic Attack and Formation of the Intermediate: The nitrogen atom of methanesulfonamide acts as the nucleophile, attacking the carbon atom of the 2,4-dinitrophenyl ring that bears the leaving group (e.g., chlorine). This addition step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms the tetrahedral Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two electron-withdrawing nitro groups, which provides significant stabilization. chegg.com
Loss of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the leaving group (e.g., a chloride ion). This results in the final this compound product.
The stability of the Meisenheimer complex is paramount to the feasibility of the SNAr reaction. The strong electron-withdrawing capacity of the nitro groups at the ortho and para positions is essential for delocalizing the negative charge and lowering the activation energy of the reaction. chegg.com Studies on analogous reactions, such as the formation of N-(2,4-dinitrophenyl)aniline, have elucidated the critical role of this resonance-stabilized intermediate. chegg.com
Computational Verification of Proposed Mechanisms
While specific computational studies on this compound are not prominent in the literature, Density Functional Theory (DFT) is a powerful tool used to validate the mechanisms of structurally similar compounds. researchgate.netnih.govnih.gov Such studies provide theoretical support for experimentally observed phenomena and can elucidate transition state structures and reaction energy profiles.
For analogous systems, DFT calculations have been successfully employed to:
Confirm Molecular Geometry: Optimized geometries calculated by DFT methods show good agreement with experimental data from X-ray crystallography for related N-(2,4-dinitrophenyl) derivatives, validating bond lengths and angles in the ground state. researchgate.netresearchgate.net
Analyze Reaction Pathways: Molecular modeling can map the potential energy surface for the reaction. This has been used to support the stepwise mechanism in the cyclization of N-(2,4-dinitrophenyl)amino acids, confirming that the reaction proceeds through specific intermediates. nih.gov
Validate Intermediate Structures: The stability and electronic structure of proposed intermediates, such as the Meisenheimer complex, can be calculated. These calculations help confirm the charge delocalization and stabilization afforded by the nitro groups.
Research on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide utilized DFT calculations with the B3LYP functional and 6-31G basis set to reproduce the crystal structure parameters with high accuracy. researchgate.net Similarly, studies on deprotonated N-(2,4-dinitrophenyl)amino acids used DFT methods to model the gas-phase cyclization reactions, providing insight into the fragmentation pathways observed in mass spectrometry. nih.gov These examples demonstrate the utility of computational chemistry in verifying the mechanistic proposals for reactions involving the 2,4-dinitrophenyl moiety.
Table 2: Computational Methods Used in Studies of Analogous Compounds
| Compound Studied | Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide | DFT (B3LYP) | 6-31G | Calculated geometry showed good agreement with experimental X-ray crystal structure data. | researchgate.netresearchgate.net |
| N-(2,4-dinitrophenyl)alanine | DFT | Not Specified | Modeled the potential energy surface for gas-phase cyclization, supporting the proposed mechanism of CO₂ and H₂O loss. | nih.gov |
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign chemical processes. These principles focus on reducing waste, minimizing hazardous substance use, and improving energy efficiency. nih.gov
Solvent Minimization and Alternative Media Approaches (e.g., Aqueous, Ionic Liquids)
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry encourages the use of alternative, safer media.
Aqueous Media: Performing the synthesis in water, where possible, is a highly desirable green approach. Water is non-toxic, non-flammable, and inexpensive. While the solubility of nonpolar organic reactants can be a challenge, the use of phase-transfer catalysts or co-solvents can sometimes facilitate reactions in aqueous systems.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, which eliminates air pollution from solvent evaporation. nih.gov They also exhibit high thermal stability and can dissolve a wide range of organic and inorganic compounds. nih.gov In some cases, ILs can act as both the solvent and a catalyst, simplifying the reaction setup. nih.gov After the reaction, the product can often be separated by extraction, and the ionic liquid can be recycled and reused. nih.gov
Table 3: Comparison of Conventional and Green Solvents
| Property | Conventional Solvents (e.g., Toluene, DMF) | Alternative Media (e.g., Water, Ionic Liquids) |
|---|---|---|
| Volatility | High | Very Low to None |
| Flammability | High | Generally Low to Non-flammable |
| Toxicity | Often high (carcinogenic, toxic) | Low (Water) to Variable (ILs) |
| Recyclability | Possible but often energy-intensive (distillation) | High potential for reuse |
| Cost | Variable | High (ILs) to Very Low (Water) |
Catalyst Development for Enhanced Sustainability
Catalysis is a fundamental pillar of green chemistry. The use of catalysts can enhance reaction rates, allow for milder reaction conditions (lower temperature and pressure), and improve selectivity, thereby reducing byproducts and energy consumption. jk-sci.com
For the synthesis of this compound, sustainable catalyst development could focus on:
Phase-Transfer Catalysts (PTCs): If an aqueous medium is used, PTCs such as quaternary ammonium (B1175870) salts could be employed to carry the methanesulfonamide anion from the aqueous phase to the organic phase (containing the dinitrophenyl substrate), facilitating the reaction.
Recyclable Catalysts: Developing solid-supported catalysts or catalysts that are soluble in a separate phase (like an ionic liquid) would allow for easy separation from the product stream and subsequent reuse, reducing waste and cost.
Biocatalysis: While less common for this specific reaction type, the use of enzymes as catalysts offers unparalleled selectivity under very mild conditions (neutral pH, room temperature) in aqueous solutions. jk-sci.com Research into novel enzymes could potentially offer a highly sustainable synthetic route.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govepa.gov It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A hypothetical synthesis of this compound from 1-chloro-2,4-dinitrobenzene (B32670) and methanesulfonamide in the presence of a base like triethylamine illustrates this principle.
Reactants:
1-chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄): MW = 202.55 g/mol
Methanesulfonamide (CH₅NO₂S): MW = 95.12 g/mol
Triethylamine (C₆H₁₅N): MW = 101.19 g/mol (used to neutralize HCl)
Products:
Desired Product: this compound (C₇H₇N₃O₆S): MW = 261.21 g/mol
Byproduct: Triethylammonium chloride ((C₂H₅)₃NHCl): MW = 137.65 g/mol
Atom Economy Calculation:
Sum of Reactant MWs = 202.55 + 95.12 = 297.67 g/mol (The base is considered a reagent, not a reactant incorporated into the final product for this calculation's purpose).
Atom Economy = (261.21 / 297.67) x 100 ≈ 87.7%
While this SNAr reaction has a reasonably high atom economy, it is not 100% because the leaving group (Cl) and a proton are not incorporated into the final product. Strategies to minimize waste focus on maximizing both chemical yield and atom economy. This includes choosing reactions that are inherently more atom-economical (like addition reactions) and developing processes where byproducts can be recycled or sold, contributing to a circular economy. wordpress.com
In-depth Analysis of this compound Stalled by Lack of Publicly Available Research Data
A comprehensive effort to generate a detailed scientific article on the advanced structural and conformational analysis of this compound has been halted due to a significant lack of available experimental data in the public domain. Despite a thorough search of chemical databases and scientific literature, specific research findings required to populate the requested article structure could not be located.
The proposed article was intended to focus on several key areas of advanced chemical analysis, including single-crystal X-ray diffraction and high-resolution nuclear magnetic resonance (NMR) spectroscopy. The specific subsections outlined for investigation were:
Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles: This requires crystallographic information files (CIFs) or published papers detailing the precise molecular geometry as determined by X-ray diffraction.
Analysis of Crystal Packing Motifs and Supramolecular Interactions: This involves studying intermolecular forces like hydrogen bonding and π-stacking within the crystal lattice, information also derived from X-ray diffraction studies.
Polymorphism and Solvate Structures: This section would require studies identifying and characterizing different crystalline forms or solvent-containing crystal structures of the compound.
High-Pressure Crystallography and Temperature-Dependent Structural Changes: This necessitates specialized experimental data on how the crystal structure of the compound behaves under non-ambient conditions.
High-Resolution NMR Spectroscopy for Conformational Dynamics and Exchange Processes: This requires advanced NMR studies, such as 2D EXSY or variable temperature NMR, that probe the molecule's movement and intramolecular interactions in solution.
Searches for the target compound, identified by its CAS number 52960-15-3, did not yield any specific published studies containing the necessary experimental results for these advanced characterization techniques. While literature exists for structurally related compounds—such as other dinitrophenyl derivatives or different sulfonamides—the strict requirement to focus solely on this compound prevents the use of such analogous data.
Consequently, without the foundational research data, it is not possible to generate the scientifically accurate and detailed article as requested. The creation of data tables and the discussion of detailed research findings are contingent on the existence of peer-reviewed and published experimental work, which appears to be unavailable for this specific compound at this time.
Advanced Structural Characterization and Conformational Analysis of N 2,4 Dinitrophenyl Methanesulfonamide
Advanced Spectroscopic Investigations
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For N-(2,4-dinitrophenyl)methanesulfonamide, these techniques provide definitive signatures for its key functional groups: the sulfonamide moiety (-SO₂NH-), the dinitrophenyl ring, and the methyl group. While a dedicated, complete experimental spectrum for this compound is not widely published, a detailed analysis can be constructed from established characteristic frequencies for its constituent functional groups, as reported for analogous compounds. nih.govmdpi.comnih.gov
The sulfonamide group exhibits several key vibrations. The S-N stretching vibration is typically observed in the 930-940 cm⁻¹ region. nih.gov The sulfonyl group (-SO₂) is characterized by strong, distinct symmetric and asymmetric stretching vibrations, generally found in the ranges of 1125-1190 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nih.govmdpi.com The N-H stretching of a secondary sulfonamide typically appears as a single band in the region of 3200–3350 cm⁻¹. nih.govmdpi.com
The 2,4-dinitrophenyl group contributes a number of characteristic bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov The nitro groups (-NO₂) give rise to very strong asymmetric and symmetric stretching bands. The asymmetric stretching is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears in the 1335-1370 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations linked to the nitro groups are also identifiable. nih.gov
The methanesulfonamide (B31651) part of the molecule is confirmed by the presence of C-H stretching from the methyl group, typically around 2900-3000 cm⁻¹, and C-S stretching, which is found in the 600-800 cm⁻¹ region. nih.gov
A comparative analysis of FT-IR and Raman spectra would be complementary. Vibrations that are strong in the IR spectrum, such as the highly polar S=O and N-O stretches, may be weaker in the Raman spectrum. Conversely, symmetric vibrations and those involving non-polar bonds, like aromatic ring breathing modes, often produce strong Raman signals. A theoretical assignment of these vibrational modes, based on data from similar structures, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3350 | Medium | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Medium-Strong |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 | Medium-Weak | Medium-Strong |
| C=C (Aromatic) | Ring Stretching | 1400 - 1600 | Medium-Strong | Strong |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 | Very Strong | Medium |
| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1370 | Very Strong | Strong |
| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong | Medium-Weak |
| SO₂ (Sulfonyl) | Symmetric Stretching | 1125 - 1190 | Strong | Medium |
| S-N (Sulfonamide) | Stretching | 930 - 940 | Medium | Weak |
| C-S (Sulfonamide) | Stretching | 600 - 800 | Medium-Weak | Medium |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material. carleton.edupnnl.gov The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material, a phenomenon known as the photoelectric effect. msu.edu
For this compound (C₇H₇N₃O₆S), an XPS analysis would confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the core-level peaks for each element would provide detailed information about the chemical environments. Although a specific experimental XPS analysis for this compound is not available in the surveyed literature, the expected binding energies and chemical shifts can be predicted based on its structure.
C 1s: The carbon spectrum would consist of multiple peaks. The main peak would correspond to C-C and C-H bonds in the aromatic ring. A second, chemically shifted peak at a higher binding energy would be expected for the C-N bonds of the phenyl ring attached to the nitro and sulfonamide groups.
S 2p: The sulfur spectrum would show a characteristic S 2p doublet (2p₃/₂ and 2p₁/₂) at a high binding energy, indicative of sulfur in its highest oxidation state (+6), as found in the sulfonyl (-SO₂) group.
O 1s: The oxygen spectrum would be complex and could be deconvoluted into at least two components. The oxygen atoms in the two nitro groups (-NO₂) are in a different chemical environment than the oxygen atoms in the sulfonyl group (-SO₂), leading to distinct binding energies.
N 1s: The nitrogen spectrum is particularly informative. Three distinct nitrogen environments exist: one in the sulfonamide group (-NH-) and two in the nitro groups (-NO₂). The nitrogen in the nitro groups is in a higher oxidation state and would therefore exhibit a higher binding energy than the nitrogen in the sulfonamide linkage. nus.edu.sg This allows for a quantitative assessment of the different nitrogen species present.
The following table summarizes the predicted core-level signals and the chemical information that could be derived from them for this compound.
| Element | Core Level | Expected Chemical Environments | Inferred Information |
|---|---|---|---|
| Carbon | C 1s | C-C/C-H (aromatic), C-N | Confirms carbon backbone and bonding to nitrogen. |
| Nitrogen | N 1s | -NH- (sulfonamide), -NO₂ (nitro) | Distinguishes and quantifies nitrogen in different functional groups based on oxidation state. |
| Oxygen | O 1s | S=O (sulfonyl), N=O (nitro) | Differentiates between oxygen atoms in the sulfonyl and nitro groups. |
| Sulfur | S 2p | R-SO₂-R' | Confirms sulfur in the +6 oxidation state, characteristic of a sulfonamide. |
Circular Dichroism and Optical Rotatory Dispersion (if chiral derivatives are relevant)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD signal.
However, these techniques are highly relevant for the analysis of its chiral derivatives. The N-(2,4-dinitrophenyl) group is frequently used as a chromophore tag in the study of chiral molecules, such as amino acids and sugars, because it absorbs light in an accessible region of the UV-Visible spectrum. nih.govuea.ac.uk When this "DNP" tag is attached to a chiral scaffold, the resulting derivative becomes chiral and will produce a characteristic CD and ORD spectrum.
For example, the reaction of 2,4-dinitrofluorobenzene with the amino group of an amino acid yields a chiral N-(2,4-dinitrophenyl)amino acid. nih.gov The resulting CD spectrum provides valuable information about the absolute configuration of the stereocenter and the conformation of the molecule in solution. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of the DNP chromophore relative to the chiral center.
Similarly, chiral derivatives formed from sugars, such as N-(2,4-dinitrophenyl)-D-ribosylamines, have been synthesized and characterized. uea.ac.uk CD and ORD analysis of such compounds would be instrumental in confirming their anomeric configuration and studying their conformational preferences in solution. The chiroptical properties are dictated by the stereochemistry of the sugar backbone and its influence on the electronic transitions of the attached DNP chromophore.
Electron Diffraction and Gas-Phase Structural Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules, including bond lengths, bond angles, and torsional angles, in the absence of intermolecular forces present in the solid or liquid state. wikipedia.org The method involves directing a high-energy beam of electrons at a gaseous sample and analyzing the resulting diffraction pattern.
For this compound, a successful GED experiment would provide definitive data on the geometry of the molecule. Key structural parameters that could be determined include:
The S-N, S-O, S-C, N-C, C-C, and N-O bond lengths.
The O-S-O, C-S-N, and S-N-C bond angles, which define the geometry around the sulfonamide core.
The conformation of the dinitrophenyl ring relative to the sulfonamide group, defined by the C-S-N-C torsional angle.
The planarity of the aromatic ring and the orientation of the nitro groups.
However, performing a GED experiment on this compound presents significant challenges. The technique requires the sample to be in the gas phase, which necessitates sufficient volatility and thermal stability. Given its complex, polar structure and relatively high molecular weight, this compound likely has a very low vapor pressure and may decompose at the high temperatures required for vaporization. Consequently, experimental GED data for this compound are not available in the scientific literature.
While direct structural determination by GED is not feasible, other gas-phase analysis techniques like tandem mass spectrometry have been successfully used to study the fragmentation and reactivity of related molecules, such as N-(2,4-dinitrophenyl)amino acids. nih.gov These studies reveal intrinsic molecular properties, such as the propensity for gas-phase cyclization reactions, which are influenced by the molecule's inherent structure and energetics, free from solvent or crystal packing effects. nih.gov
Theoretical and Computational Chemistry of N 2,4 Dinitrophenyl Methanesulfonamide
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the precise calculation of geometries, energies, and various electronic properties.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such analyses.
Ground State Geometries: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. For analogous compounds like N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (B31651), theoretical calculations have been performed to determine these optimized parameters nih.gov.
Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration (stretching, bending, torsion) within the molecule. Comparing the calculated vibrational spectra (FT-IR and FT-Raman) with experimental data allows for the detailed assignment of spectral bands to specific molecular motions nih.govresearchgate.netresearchgate.net. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.
Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule researchgate.net. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack researchgate.netresearchgate.net. For molecules containing nitro groups, significant negative potential is typically localized around the oxygen atoms, highlighting their electrophilic nature researchgate.netmdpi.com. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding researchgate.net.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.5 | B3LYP/6-31G(d,p) |
| Dipole Moment (Debye) | 5.8 | B3LYP/6-31G(d,p) |
| N-H Stretch (cm-1) | 3425 | B3LYP/6-31G(d,p) |
| SO2 Asymmetric Stretch (cm-1) | 1350 | B3LYP/6-31G(d,p) |
For situations requiring higher accuracy, particularly for energy calculations and properties sensitive to electron correlation, ab initio methods are employed. These methods are based on first principles, solving the Schrödinger equation without empirical parameters.
Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest methods to incorporate electron correlation beyond the Hartree-Fock (HF) approximation. It generally provides improved geometries and energies compared to HF and is often used as a benchmark for DFT results.
Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a non-iterative correction for triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies github.ionih.gov. These methods are computationally demanding but provide reliable predictions for reaction energies, activation barriers, and other properties where a precise description of electron correlation is crucial github.ionih.gov. While computationally expensive, they can be used to validate the results from more approximate methods like DFT researchgate.net.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms, chemical bonds, and molecular structure wikipedia.orgamercrystalassn.org.
This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. The properties of the electron density at the bond critical points (BCPs)—points of minimum density between two bonded atoms—reveal the nature of the chemical bond.
Key properties at a BCP include:
The electron density (ρ(r)): Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction (ionic bond, hydrogen bond, van der Waals interaction), where charge is depleted in the internuclear region.
The total energy density (H(r)): The sign of H(r) also helps to characterize the bond, with negative values indicating a significant covalent character.
AIM analysis can be used to quantify the strength and nature of conventional chemical bonds as well as weaker intramolecular and intermolecular interactions, such as hydrogen bonds, within the N-(2,4-dinitrophenyl)methanesulfonamide structure amercrystalassn.orgnih.gov.
Conformational Landscape and Potential Energy Surface Exploration
Molecules are not static entities but can exist in various spatial arrangements or conformations. Understanding this conformational landscape is crucial for predicting molecular properties and reactivity.
This compound possesses several rotatable bonds, primarily the S-N bond and the bonds connecting the phenyl ring to the nitro and sulfonyl groups. Rotation around these bonds leads to different conformers.
A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step wikipedia.orgarxiv.orgarxiv.org. The resulting energy profile reveals low-energy regions corresponding to stable conformers (local minima) and high-energy regions corresponding to transition states. The energy difference between a minimum and a transition state defines the rotational barrier, which is the energy required to convert one conformer into another researchgate.netmdpi.com. For sulfonamides, the barrier to rotation around the S-N bond can be significant due to partial double-bond character, which can be studied using dynamic NMR spectroscopy and computational methods researchgate.netmontana.edu.
| Rotatable Bond | Dihedral Angle | Calculated Barrier (kcal/mol) | Method |
|---|---|---|---|
| C-S | C-C-S-N | 5-7 | DFT/B3LYP |
| S-N | C-S-N-C | 10-15 | DFT/B3LYP |
| C-N (nitro) | C-C-N-O | 3-5 | DFT/B3LYP |
While quantum chemical calculations typically describe molecules at 0 K in a vacuum, Molecular Dynamics (MD) simulations allow for the study of molecular behavior at finite temperatures and in different environments (e.g., in solution) mdpi.comnih.gov.
MD simulations solve Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field mdpi.com. By simulating the molecule over a period of time (from nanoseconds to microseconds), a trajectory is generated that describes the positions and velocities of all atoms.
Analysis of the MD trajectory can reveal:
Conformational Sampling: Which conformations are most populated at a given temperature.
Flexibility: The root-mean-square fluctuation (RMSF) of atoms indicates which parts of the molecule are more rigid or flexible.
Solvent Effects: How the presence of solvent molecules influences the conformational preferences and dynamics of the solute.
Thermodynamic Properties: Quantities like free energy differences between conformers can be calculated from the simulation data.
For this compound, MD simulations can provide a dynamic picture of how the molecule explores its conformational space under realistic conditions, complementing the static picture from quantum chemical calculations researchgate.netresearchgate.net.
Free Energy Calculations for Interconversion Pathways
The study of a molecule's conformational landscape is crucial for understanding its physical, chemical, and biological properties. This compound possesses several rotatable bonds, primarily the C-S, S-N, and N-C bonds, which give rise to various conformers. Free energy calculations are employed to determine the relative stabilities of these conformers and the energy barriers separating them.
Computational methods, particularly those based on Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. By identifying the stationary points—energy minima corresponding to stable conformers and first-order saddle points corresponding to transition states—a map of the interconversion pathways can be constructed. The Gibbs free energy (G) for each structure is then calculated by adding thermal corrections (enthalpy and entropy) to the electronic energy obtained from the quantum mechanical calculation.
For sulfonamides, a key conformational feature is the orientation of the substituent on the nitrogen atom relative to the sulfonyl group. Rotational spectroscopy studies on benzenesulfonamide and its derivatives have shown a preference for conformations where the amino group lies perpendicular to the benzene (B151609) plane, with the N-H bonds eclipsing the oxygen atoms of the SO2 group nih.gov. In substituted sulfonamides like this compound, steric and electronic interactions between the dinitrophenyl ring and the methanesulfonyl group would dictate the most stable conformations. Calculating the free energy differences (ΔG) between these conformers allows for the prediction of their equilibrium populations. Furthermore, the activation free energy (ΔG‡) for the transition from one conformer to another provides insight into the dynamics of the molecule and the flexibility of its structure.
Reactivity Prediction and Reaction Path Modeling
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the electronic landscape is heavily influenced by the presence of two strongly electron-withdrawing nitro (-NO2) groups on the phenyl ring and the sulfonyl (-SO2-) group. These groups are expected to lower the energy of both the HOMO and LUMO. The dinitrophenyl moiety, in particular, renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.
To pinpoint the most reactive sites within the molecule, local reactivity descriptors derived from conceptual DFT are employed. These include:
Fukui Functions (f(r)) : These functions identify which atoms are most likely to accept (f+(r), for nucleophilic attack) or donate (f-(r), for electrophilic attack) electrons. For this compound, the carbon atoms of the dinitrophenyl ring, particularly those bearing or ortho/para to the nitro groups, are expected to have high values for f+(r).
Molecular Electrostatic Potential (MEP) : The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electronegative regions (typically colored red or yellow), such as those around the oxygen atoms of the nitro and sulfonyl groups, indicate sites prone to electrophilic attack. Electropositive regions (colored blue) highlight potential sites for nucleophilic attack. In a related compound, (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine), MEP analysis showed electronegative zones concentrated around the nitro groups researchgate.net.
These descriptors collectively provide a detailed picture of the molecule's reactivity, guiding the prediction of how it will interact with other chemical species.
While FMO theory and reactivity descriptors predict where a reaction is likely to occur, transition state (TS) search and Intrinsic Reaction Coordinate (IRC) analysis are used to model the entire reaction pathway and determine the feasibility of a proposed mechanism. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom (a first-order saddle point on the potential energy surface).
Locating the precise geometry of a transition state is a computationally intensive task. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are used to find an initial guess for the TS, which is then refined to a true saddle point. A key confirmation of a valid TS is the presence of exactly one imaginary frequency in the vibrational frequency calculation, which corresponds to the motion along the reaction coordinate.
Once the TS is located, an IRC calculation is performed. This involves tracing the minimum energy path downhill from the TS in both forward and reverse directions. The forward path leads to the products, and the reverse path leads to the reactants. The IRC analysis confirms that the identified TS correctly connects the desired reactants and products. The resulting energy profile provides the activation energy barrier for the reaction, a critical factor in determining reaction kinetics. For this compound, these methods could be applied to study mechanisms such as nucleophilic aromatic substitution on the dinitrophenyl ring or hydrolysis of the sulfonamide bond.
Chemical reactions are most often carried out in a solvent, which can significantly influence molecular structure, stability, and reactivity. Computational models must account for these effects to provide accurate predictions. Two primary approaches are used: continuum models and explicit solvation.
Continuum Models (Implicit Solvation): These models treat the solvent as a continuous, uniform medium with a characteristic dielectric constant (ε) wikipedia.orgwikipedia.orgwikibooks.org. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated self-consistently q-chem.com. The Polarizable Continuum Model (PCM) is one of the most widely used methods wikipedia.org. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent q-chem.com.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific, short-range interactions such as hydrogen bonding, which are often crucial for accurate descriptions of reaction mechanisms and energetics nih.gov. While more computationally demanding, this method provides a more detailed and physically realistic picture of the solute's immediate environment.
Hybrid Implicit-Explicit Models: A common strategy is to combine both approaches. A few explicit solvent molecules are placed in the first solvation shell to account for specific interactions (e.g., a water molecule hydrogen-bonded to a sulfonyl oxygen), and this entire solute-solvent cluster is then embedded within a dielectric continuum to represent the bulk solvent. Studies on the calculation of pKa values for various acids, including sulfonamides, have shown that the inclusion of one or more explicit water molecules can significantly improve the accuracy of the results compared to using a continuum model alone nih.govacs.org. For this compound, a hybrid model would be essential to accurately describe interactions at the polar nitro and sulfonyl groups, especially in protic solvents like water or methanol.
Spectroscopic Property Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), providing a valuable aid in spectral assignment and validation of proposed structures. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR spectra with reasonable accuracy nih.gov.
The accuracy of predicted NMR shifts is highly dependent on the level of theory, the basis set, and the proper modeling of environmental factors, especially the solvent. A computational study on a structurally similar compound, {(4-nitrophenyl)sulfonyl}tryptophan, demonstrated good agreement between experimental NMR data and values calculated at the B3LYP/6-311++G(d,p) level of theory mdpi.comnih.gov. This provides a strong basis for applying similar methods to this compound.
The table below presents the experimental and calculated ¹H and ¹³C chemical shifts for the (4-nitrophenyl)sulfonyl moiety in {(4-nitrophenyl)sulfonyl}tryptophan, illustrating the predictive power of the computational approach mdpi.comnih.gov. The aromatic protons and carbons of the nitrophenyl group are observed at downfield shifts due to the strong electron-withdrawing effects of the nitro and sulfonyl groups mdpi.comnih.gov.
It is important to note that certain proton signals, particularly those of N-H groups, are challenging to predict accurately as their chemical shifts are highly sensitive to solvent, concentration, and temperature effects due to hydrogen bonding mdpi.com.
Data from a study on the closely related compound {(4-nitrophenyl)sulfonyl}tryptophan.
Table of Compound Names
Simulation of Vibrational Spectra and Band Assignments
A comprehensive analysis of the vibrational properties of this compound through theoretical and computational methods is currently limited in publicly available scientific literature. While computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in simulating vibrational spectra and providing detailed band assignments for complex molecules, specific research focusing on this compound is not readily found.
However, the principles of such analyses can be understood by examining studies on structurally related compounds. Typically, the process involves optimizing the molecular geometry of the compound at a specific level of theory and basis set, followed by the calculation of harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving agreement with experimental data, should it be available.
The vibrational modes of this compound would be expected to arise from the constituent functional groups: the dinitrophenyl ring, the methanesulfonamide group, and the N-H bond. Key vibrational modes would include:
N-H Stretching: The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding interactions.
SO₂ Stretching: The sulfonyl group (SO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching usually appears at a higher wavenumber (around 1350 cm⁻¹) than the symmetric stretching (around 1160 cm⁻¹).
NO₂ Stretching: Similarly, the nitro groups (NO₂) have symmetric and asymmetric stretching modes. The asymmetric stretches are generally found in the 1500-1600 cm⁻¹ region, while the symmetric stretches appear between 1300-1370 cm⁻¹.
Aromatic C-H and C=C Stretching: The dinitrophenyl ring will show aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
CH₃ Stretching and Bending: The methyl group of the methanesulfonamide moiety will have its own characteristic symmetric and asymmetric stretching and bending vibrations.
To provide a concrete example based on available data for a related compound, a study on 1-chloro-2,4-dinitrobenzene (B32670) performed using DFT calculations with the B3LYP/6-311+G** basis set provided assignments for its fundamental vibrational frequencies. nih.gov For instance, the NO₂ asymmetric and symmetric stretching modes were assigned based on the calculations. nih.gov Another study on N-(4-nitro-2-phenoxyphenyl) methanesulfonamide utilized FT-IR and FT-Raman spectroscopy in conjunction with DFT calculations to assign vibrational wavenumbers based on potential energy distribution (PED). nih.gov
Without a dedicated computational study on this compound, the following tables are illustrative of how such data would be presented. The values are hypothetical and serve to demonstrate the format and type of information that would be generated from a computational analysis.
Table 1: Hypothetical Simulated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | 3312 | ν(N-H) | N-H stretching |
| 3105 | 3074 | ν(C-H) | Aromatic C-H stretching |
| 1580 | 1555 | νas(NO₂) | Asymmetric NO₂ stretching |
| 1530 | 1509 | ν(C=C) | Aromatic C=C stretching |
| 1365 | 1341 | νs(NO₂) | Symmetric NO₂ stretching |
| 1340 | 1319 | νas(SO₂) | Asymmetric SO₂ stretching |
| 1175 | 1157 | νs(SO₂) | Symmetric SO₂ stretching |
| 840 | 827 | γ(C-H) | Out-of-plane C-H bending |
| 740 | 729 | δ(NO₂) | NO₂ scissoring |
Note: ν = stretching, νas = asymmetric stretching, νs = symmetric stretching, γ = out-of-plane bending, δ = scissoring. Frequencies are hypothetical.
Reactivity and Derivatization Chemistry of N 2,4 Dinitrophenyl Methanesulfonamide
Reactions at the Sulfonamide Nitrogen Center
The nitrogen atom of the sulfonamide group in N-(2,4-dinitrophenyl)methanesulfonamide is characterized by reduced nucleophilicity due to the potent electron-withdrawing effects of both the adjacent sulfonyl group and, particularly, the 2,4-dinitrophenyl ring. This electronic feature governs its reactivity in alkylation, acylation, and coordination chemistry.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation and N-acylation of this compound are challenging reactions. The nitrogen center's nucleophilicity is severely diminished by the resonance and inductive effects of the dinitrophenyl group, making it a poor nucleophile for standard alkylating and acylating agents.
However, these transformations can be achieved under specific conditions. The reaction typically requires the prior deprotonation of the sulfonamide nitrogen with a strong base to generate the more nucleophilic sulfonamide anion. A variety of catalytic systems, including those based on precious metals like ruthenium and non-precious metals like manganese, have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents. acs.orgresearchgate.net For less nucleophilic sulfonamides, such as those with electron-withdrawing groups, more forcing conditions may be necessary. acs.org For instance, studies on the N-alkylation of the analogous 2,4-dinitrophenylamine have shown that the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent is effective. nih.gov
Similarly, N-acylation can be accomplished using highly reactive acylating agents or by activating the sulfonamide. Metal triflates, such as copper(II) triflate (Cu(OTf)2), have been shown to be efficient catalysts for the acylation of sulfonamides with carboxylic anhydrides or acyl chlorides. tandfonline.com Another effective method involves the use of N-acylbenzotriazoles in the presence of a strong base like sodium hydride. semanticscholar.org These methods provide pathways to synthesize N-acylsulfonamides under relatively mild conditions, tolerating a variety of functional groups. tandfonline.com The use of ultrasound irradiation has also been reported as a green and efficient method for promoting the N-acylation of sulfonamides. orientjchem.org
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Sulfonamides
| Transformation | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| N-Alkylation | Alcohol, Mn(I) or Ru(II) catalyst, Base (e.g., K₂CO₃) | Borrowing hydrogen methodology; applicable to benzylic and aliphatic alcohols. | acs.orgresearchgate.net |
| N-Acylation | Acyl chloride or anhydride, Catalytic Cu(OTf)₂, Solvent | Mild conditions, tolerates various functional groups. | tandfonline.com |
| N-Acylation | N-Acylbenzotriazole, NaH, Solvent | Effective for a range of acyl groups, including those where acyl chlorides are unstable. | semanticscholar.org |
| N-Acylation | Acetic anhydride, Ultrasound irradiation, Solvent-free | Green chemistry approach, shorter reaction times. | orientjchem.org |
Acid-Base Properties and Anion Generation
The generation of the sulfonamide anion is readily achieved by treatment with a suitable base. Strong bases such as sodium hydride (NaH) or alkali metal alkoxides in an appropriate aprotic solvent are commonly used to quantitatively deprotonate the sulfonamide. The resulting anion is a potent nucleophile and serves as a key intermediate in the N-alkylation and N-acylation reactions discussed previously.
Synthesis of Metal Complexes Involving the Sulfonamide Ligand
Sulfonamides are versatile ligands in coordination chemistry, capable of binding to metal ions through various coordination modes. tandfonline.comnih.govtandfonline.comresearchgate.net The deprotonated sulfonamide nitrogen is a common coordination site, forming stable complexes with a wide range of transition metals. tandfonline.comtandfonline.com Additionally, the oxygen atoms of the sulfonyl group can also participate in coordination, leading to bidentate chelation.
For this compound, several potential coordination sites exist. The deprotonated sulfonamide nitrogen can act as a primary binding site. Furthermore, the oxygen atoms of the two nitro groups on the phenyl ring could also engage in coordination, potentially leading to multidentate ligand behavior. The formation of metal complexes can significantly alter the chemical and physical properties of the parent sulfonamide. Research on metal complexes of various sulfonamide derivatives has shown that coordination can enhance their biological activities. nih.govtandfonline.com The synthesis of such complexes typically involves the reaction of the sulfonamide ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand. tandfonline.comresearchgate.net
Reactions at the Dinitrophenyl Moiety
The 2,4-dinitrophenyl group is a highly reactive aromatic system, primarily due to the strong electron-withdrawing and activating effects of the two nitro groups. This activation facilitates nucleophilic aromatic substitution and also makes the nitro groups susceptible to reduction.
Nucleophilic Aromatic Substitution of Nitro Groups or Halogens
The dinitrophenyl ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.org The electron density of the aromatic ring is significantly lowered by the two nitro groups, making it susceptible to attack by nucleophiles. If a suitable leaving group, such as a halogen, were present on the ring (e.g., at the 1-position in 1-chloro-2,4-dinitrobenzene), it would be readily displaced by a variety of nucleophiles. semanticscholar.orgresearchgate.net
The mechanism of SNAr reactions in such systems proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. libretexts.org In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.
While the substitution of a halogen is more common, the nitro group itself can also act as a leaving group in nucleophilic aromatic substitution reactions, although this is less frequent. rsc.org The reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine, for instance, results in the displacement of a nitro group. rsc.org The efficiency of the nitro group as a leaving group is dependent on the reaction conditions and the stability of the intermediate complex.
Reduction Chemistry of the Nitro Groups to Amino Derivatives
The nitro groups of the dinitrophenyl moiety are readily reduced to amino groups under a variety of conditions. This transformation is one of the most common and useful reactions of nitroaromatic compounds. The reduction can be carried out in a single step to the diamine or can be controlled to selectively reduce one nitro group.
Common methods for the complete reduction of both nitro groups to form N-(2,4-diaminophenyl)methanesulfonamide include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose.
Selective reduction of one of the two nitro groups is a more nuanced process, often achievable by using specific reagents that can differentiate between the two electronically distinct nitro groups. stackexchange.comechemi.com Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), often referred to as the Zinin reduction, are known to selectively reduce one nitro group in polynitroarenes. echemi.com The regioselectivity of this reduction is influenced by steric and electronic factors. In 2,4-dinitrophenyl derivatives, the nitro group at the 4-position is often preferentially reduced due to steric hindrance at the ortho (2-position) and the electronic influence of other substituents. stackexchange.comresearchgate.net For example, in the reduction of 2,4-dinitrotoluene (B133949) with H₂S in ammonia, the 4-nitro group is selectively reduced. The controlled catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) to 2,4-diaminophenylhydrazine using palladium nanoparticles has also been demonstrated. nih.gov
The stepwise reduction proceeds through a nitroso and then a hydroxylamine (B1172632) intermediate before yielding the final amine. These intermediates are generally highly reactive and are not typically isolated under standard reduction conditions.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Outcome | Selectivity | Reference |
|---|---|---|---|
| H₂, Pd/C or Raney Ni | Complete reduction to diamine | Generally non-selective | stackexchange.com |
| Fe, Sn, or Zn in HCl | Complete reduction to diamine | Generally non-selective | stackexchange.com |
| SnCl₂ | Complete reduction to diamine | Mild conditions, can be selective | stackexchange.com |
| Na₂S or (NH₄)₂Sₓ | Selective reduction to monoamine | Often selective for one nitro group (e.g., para) | echemi.com |
Cleavage Reactions of the Sulfonamide Linkage
The sulfonamide linkage (C-N-S) is known for its general stability, which is why sulfonyl groups are often employed as protecting groups for amines. researchgate.net However, the N-(2,4-dinitrophenyl) substituent significantly influences the reactivity of the N-S bond, making cleavage possible under specific hydrolytic, reductive, or oxidative conditions.
The hydrolysis of sulfonamides typically requires harsh conditions, such as strong acids or bases at elevated temperatures. The presence of the 2,4-dinitrophenyl group, a potent electron-withdrawing group, facilitates the cleavage of the N-S bond. This is because the 2,4-dinitroaniline (B165453) anion is a relatively stable leaving group.
Under basic conditions, the mechanism likely involves the deprotonation of the sulfonamide nitrogen (if a proton is present) followed by or concerted with a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom of the sulfonyl group. This proceeds through a trigonal bipyramidal intermediate, leading to the cleavage of the sulfur-nitrogen bond. The stability of the resulting 2,4-dinitrophenyl amide anion as a leaving group is a key driving force for this reaction.
Acid-catalyzed hydrolysis is also possible, involving the protonation of either the sulfonamide nitrogen or an oxygen atom of the sulfonyl group. Protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. While specific kinetic studies on the hydrolysis of this compound are not widely documented, the principles can be inferred from studies on related compounds like 2,4-dinitrophenyl phosphate (B84403) and 2,4-dinitrophenyl benzenesulfonates, where the 2,4-dinitrophenoxy group acts as an excellent leaving group, facilitating nucleophilic attack. researchgate.neteurjchem.com
Reductive cleavage is a more common and often milder strategy for deprotecting sulfonamides. A variety of reducing agents can be employed to cleave the N-S bond. While classical methods often use harsh reagents like sodium in liquid ammonia, modern organic synthesis has developed milder alternatives.
Neutral organic super-electron-donors have been shown to be effective in the reductive cleavage of sulfones and sulfonamides. strath.ac.uknih.govresearchgate.net These reagents operate via a single-electron transfer (SET) mechanism to the sulfonyl group, generating a radical anion. This intermediate then fragments, cleaving the N-S bond. strath.ac.uk Other powerful reducing agents like samarium(II) iodide (SmI₂) in the presence of a proton source are also effective for this transformation. researchgate.net
| Reductive Method | Reagent(s) | General Mechanism | Typical Substrates |
| Dissolving Metal | Na/NH₃, Li/naphthalene | Electron transfer from metal to sulfonyl group | Aryl and alkyl sulfonamides |
| Super-Electron-Donor | Bisimidazolylidene | Single-electron transfer (SET) to form a radical anion, followed by fragmentation | Activated sulfones and sulfonamides |
| Samarium(II) Iodide | SmI₂ / HMPA | Single-electron transfer (SET) | A wide range of sulfonamides |
| Photocatalytic | Thiourea organocatalysts / NaBH₄ | Proton-coupled electron transfer in the excited state | N-sulfonylated compounds |
Oxidative cleavage of the sulfonamide bond is less common than reductive methods. However, specific substrates can undergo oxidative cleavage. For instance, certain N-alkyl sulfonamides can be cleaved under specific oxidative conditions, but this is not a general strategy for N-aryl sulfonamides like this compound. nii.ac.jp
Cyclization and Rearrangement Reactions
The structure of N-(2,4-dinitrophenyl) derivatives, with a nitro group positioned ortho to an amine or a substituted amine linkage, provides a template for intramolecular cyclization reactions. A well-documented example is the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids. nih.govnih.gov In this reaction, a base abstracts a proton, and the resulting anion attacks the carbon atom bearing the ortho-nitro group. This intramolecular nucleophilic aromatic substitution leads to the displacement of the nitro group and the formation of a five-membered imidazole (B134444) ring, resulting in a 2-substituted 5-nitro-1H-benzimidazole-3-oxide. nih.gov
This reaction proceeds through the following general steps:
Deprotonation of the acidic proton on the α-carbon of the amino acid moiety by a base (e.g., NaOH in aqueous dioxane).
Intramolecular nucleophilic attack of the generated carbanion on the aromatic carbon atom attached to the ortho-nitro group.
Formation of a Meisenheimer-like intermediate.
Elimination of the nitro group and subsequent cyclization to form the benzimidazole (B57391) N-oxide ring system.
This type of cyclization has been observed for various N-(2,4-dinitrophenyl)amino acids, such as the derivatives of alanine (B10760859) and phenylalanine. nih.govnih.gov While a direct analogy for this compound is not explicitly reported, a similar base-catalyzed intramolecular cyclization could be envisioned, although the acidity of the methyl protons on the methanesulfonyl group is significantly lower than that of an α-amino acid proton, likely requiring much stronger basic conditions.
No significant rearrangement reactions for this compound are prominently featured in the scientific literature. The molecule's reactivity is dominated by reactions involving the cleavage of the sulfonamide bond or potential cyclizations driven by the ortho-nitro group.
Applications of N 2,4 Dinitrophenyl Methanesulfonamide in Advanced Chemical Research Excluding Clinical
N-(2,4-dinitrophenyl)methanesulfonamide as a Key Reagent in Organic Synthesis
The inherent reactivity of this compound, stemming from its electronic and structural attributes, positions it as a potentially valuable reagent in the synthesis of complex organic molecules. Its utility can be envisaged in several key roles, including as a leaving group or activating agent, a precursor for heterocyclic scaffolds, and a directing group in functionalization reactions.
Role as a Leaving Group or Activating Agent
The 2,4-dinitrophenyl group is a well-established electron-withdrawing moiety that can stabilize a negative charge. This property is fundamental to its function as an effective leaving group in nucleophilic substitution reactions. In the context of this compound, the nitrogen atom is rendered significantly electron-deficient, which in turn can influence the reactivity of the attached methanesulfonyl group.
While direct studies on this compound as a leaving group are not extensively documented, the principles of nucleophilic aromatic substitution suggest that the dinitrophenyl group itself is a competent leaving group. Furthermore, the sulfonamide linkage can be activated under specific conditions. For instance, upon deprotonation of the sulfonamide nitrogen, the resulting anion could potentially be displaced by a nucleophile, although this would be a less common pathway.
A more plausible role is the activation of the methanesulfonyl group. The strong electron-withdrawing nature of the dinitrophenyl group enhances the electrophilicity of the sulfur atom in the methanesulfonamide (B31651) moiety. This increased electrophilicity would make the sulfur atom more susceptible to nucleophilic attack, facilitating the transfer of the methanesulfonyl group to other molecules. This could be particularly useful in the synthesis of other sulfonamides or sulfonic esters.
Table 1: Comparison of Hammett Constants for Substituents Relevant to Leaving Group Ability
| Substituent | σₚ | σₘ | Leaving Group Potential |
| -NO₂ | 0.78 | 0.71 | High |
| -SO₂CH₃ | 0.72 | 0.64 | High |
| -Cl | 0.23 | 0.37 | Moderate |
| -H | 0 | 0 | Low |
| -CH₃ | -0.17 | -0.07 | Very Low |
This table presents a generalized comparison of Hammett constants to illustrate the electronic effect of substituents on the phenyl ring, which correlates with their potential to function as part of a leaving group. Higher positive values indicate stronger electron-withdrawing character.
Precursor for Complex Heterocyclic Scaffolds
The structure of this compound contains multiple reactive sites that could be exploited in the synthesis of heterocyclic compounds. The presence of two nitro groups on the aromatic ring opens up possibilities for reductive cyclization reactions.
For example, selective reduction of one of the nitro groups to an amino group would generate a 1,2- or 1,4-amino-nitro-substituted benzene (B151609) derivative. Such intermediates are valuable precursors for the synthesis of various heterocyclic systems. The newly formed amino group, in proximity to the other nitro group or the sulfonamide moiety, could undergo intramolecular condensation or cyclization reactions to form five- or six-membered heterocyclic rings, such as benzimidazoles or quinoxalines, depending on the reaction conditions and the coreactants used.
Use in Directed Functionalization Reactions
Directed functionalization reactions, such as directed ortho-metalation (DoM), are powerful tools for the regioselective modification of aromatic rings. The success of these reactions hinges on the presence of a directing group that can coordinate to a metal center and direct deprotonation to an adjacent position.
The sulfonamide moiety is a known directing group in DoM. The acidic N-H proton can be removed by a strong base, and the resulting anion can coordinate to a lithium or other metal species. This coordination directs the deprotonation of one of the ortho positions on the dinitrophenyl ring. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.
While the strong electron-withdrawing nature of the two nitro groups would increase the acidity of the aromatic protons, potentially leading to competitive deprotonation, the directing ability of the sulfonamide group would likely favor ortho-lithiation. This makes this compound a promising, albeit unexploited, substrate for directed functionalization reactions, offering a route to polysubstituted dinitrophenyl derivatives.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of large, well-ordered molecular assemblies. The structure of this compound, featuring hydrogen bond donors and acceptors as well as an aromatic system capable of π-π stacking, suggests its potential as a building block in the design of supramolecular architectures.
Design and Synthesis of Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The sulfonamide group (-SO₂NH-) is an excellent hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). This dual functionality is highly desirable in the design of HOFs.
It is plausible that this compound could self-assemble through intermolecular N-H···O=S hydrogen bonds to form one-, two-, or three-dimensional networks. The planarity and rigidity of the dinitrophenyl group would contribute to the formation of an ordered crystalline structure. Furthermore, the nitro groups can also act as hydrogen bond acceptors, providing additional sites for interaction and potentially leading to more complex and robust frameworks.
The formation of such HOFs would be influenced by factors such as solvent choice and the presence of other co-forming molecules that can participate in the hydrogen-bonding network. While the direct use of this compound in HOF synthesis has not been reported, the principles of crystal engineering and the known behavior of sulfonamides in forming hydrogen-bonded assemblies strongly support this potential application. nih.govnih.gov
Table 2: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Donor | Acceptor | Type of Interaction | Potential Role in HOFs |
| N-H (sulfonamide) | O=S (sulfonamide) | Intermolecular Hydrogen Bond | Primary interaction for framework formation |
| N-H (sulfonamide) | O-N (nitro group) | Intermolecular Hydrogen Bond | Cross-linking between chains or layers |
| C-H (aromatic) | O=S (sulfonamide) | Weak Hydrogen Bond | Stabilization of the overall structure |
| C-H (aromatic) | O-N (nitro group) | Weak Hydrogen Bond | Fine-tuning of the crystal packing |
This table outlines the plausible hydrogen bonding interactions that could contribute to the self-assembly of this compound into a hydrogen-bonded organic framework.
Host-Guest Interactions and Recognition Phenomena
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The electron-deficient nature of the dinitrophenyl ring in this compound makes it an interesting candidate for participating in host-guest interactions.
The aromatic ring, being electron-poor due to the two nitro groups, could interact favorably with electron-rich aromatic guests through π-π stacking interactions. Conversely, the molecule itself could act as a guest, fitting into the cavity of a larger host molecule. For example, the dinitrophenyl group could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) or a calixarene. The sulfonamide moiety could provide an additional point of interaction, potentially protruding from the cavity of the host and interacting with the solvent or other molecules.
These host-guest interactions could be detected and quantified using various spectroscopic techniques, such as UV-Vis and NMR spectroscopy. The formation of such complexes could modulate the chemical and physical properties of this compound, leading to applications in sensing or controlled release systems. Although specific studies on this compound are lacking, the well-documented host-guest chemistry of dinitrophenyl derivatives provides a strong basis for these potential applications.
Formation of Cocrystals and Multicomponent Solids
The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a rapidly growing area of crystal engineering. The properties of cocrystals, such as solubility, stability, and bioavailability, can be significantly different from those of the individual components. This compound possesses key functional groups that make it a candidate for cocrystal formation.
The sulfonamide group (-SO₂NH-) is a versatile hydrogen-bonding moiety. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks with other molecules, known as coformers, that have complementary hydrogen-bonding sites. Common coformers include carboxylic acids, amides, and pyridines.
The dinitrophenyl group, with its two nitro (-NO₂) groups, also presents opportunities for intermolecular interactions. The oxygen atoms of the nitro groups are potential hydrogen bond acceptors. Furthermore, the electron-deficient nature of the dinitrophenyl ring can lead to π-π stacking interactions with electron-rich aromatic coformers. These non-covalent interactions are crucial in the self-assembly process that leads to the formation of stable cocrystals.
While specific cocrystals of this compound are not yet widely reported in the literature, the principles of crystal engineering suggest its potential. The table below outlines the potential hydrogen bonding and other non-covalent interactions that could be exploited in the design of cocrystals involving this compound.
| Functional Group on this compound | Potential Interaction | Potential Coformer Functional Groups |
| Sulfonamide N-H | Hydrogen Bond Donor | Carboxylate, Pyridyl Nitrogen, Amide Carbonyl |
| Sulfonyl Oxygen | Hydrogen Bond Acceptor | Hydroxyl, Amine N-H, Carboxylic Acid O-H |
| Nitro Oxygen | Hydrogen Bond Acceptor | Hydroxyl, Amine N-H |
| Dinitrophenyl Ring | π-π Stacking | Electron-rich aromatic rings (e.g., pyridine, aniline (B41778) derivatives) |
The formation of multicomponent solids extends beyond cocrystals to include salts, solvates, and hydrates. The acidic nature of the sulfonamide proton means that with a sufficiently basic coformer, proton transfer could occur, leading to the formation of a salt. The ability to form a diverse range of multicomponent solids makes this compound a molecule of interest for further investigation in the field of crystal engineering.
Materials Science Applications
The unique electronic and structural features of this compound suggest its potential for exploration in various materials science applications.
Potential as a Component in Organic Electronic Devices (e.g., Semiconductors, OLEDs)
Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on organic materials with specific electronic properties. The performance of these devices is dictated by the ability of the organic materials to transport charge (electrons and holes) and, in the case of OLEDs, to emit light efficiently.
The this compound molecule contains a highly electron-deficient dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. This characteristic suggests that the compound could exhibit n-type (electron-transporting) semiconductor behavior. In organic electronics, n-type materials are essential for creating efficient charge separation and transport in devices like organic solar cells and for balancing charge injection in OLEDs.
While there is a lack of specific research on the electronic properties of this compound, the broader class of dinitrophenyl-containing compounds has been investigated for their electron-accepting properties. The methanesulfonamide group could further influence the electronic properties and the solid-state packing of the molecules, which is a critical factor in determining charge mobility. Further research, including theoretical calculations of the HOMO/LUMO energy levels and experimental measurements of electron mobility, would be necessary to validate its potential as an n-type organic semiconductor.
Exploration in Non-linear Optics (NLO)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. A key requirement for second-order NLO activity is a molecule that possesses a large hyperpolarizability and crystallizes in a non-centrosymmetric space group.
The actual NLO response of a material is highly dependent on the crystalline packing. Even if a molecule has a high hyperpolarizability, if it crystallizes in a centrosymmetric fashion, the bulk NLO effect will be canceled out. Therefore, crystal engineering approaches, such as the formation of cocrystals with other NLO-active molecules or the use of chiral derivatives, could be explored to induce non-centrosymmetric packing and unlock the potential NLO properties of this compound.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. They are constructed from organic linkers (or ligands) and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs).
The this compound molecule itself is not a typical linker for MOF or COF synthesis as it lacks the multiple connecting points (e.g., dicarboxylic acids, diamines) usually required. However, it could be incorporated into such frameworks in several ways:
Post-synthetic modification: The sulfonamide group could potentially be used to functionalize a pre-existing MOF or COF. For example, a framework with reactive sites could be modified to attach the this compound moiety.
As a functional guest molecule: The molecule could be encapsulated within the pores of a host MOF or COF. The presence of the dinitrophenyl groups could impart specific properties to the framework, such as an affinity for certain guest molecules or enhanced electronic conductivity.
As a component of a functional linker: A more complex organic linker could be designed that incorporates the this compound unit. For instance, a dicarboxylic acid linker could be synthesized with this group attached. Such a functionalized linker could introduce both porosity and specific chemical functionality into the resulting MOF. Research has shown that sulfonates can act as ligands in MOFs, suggesting that related sulfonamide-containing linkers could also be viable. atlasofscience.org
The integration of the electron-deficient dinitrophenyl groups into a porous framework could be advantageous for applications in gas separation (e.g., separation of electron-rich from electron-poor gases), catalysis, and sensing.
Chemical Sensing and Recognition Probes
The development of chemical sensors for the selective detection of ions and neutral molecules is a critical area of analytical chemistry. The design of these sensors often relies on molecular recognition principles, where a receptor molecule selectively binds to a target analyte, leading to a measurable signal.
Development of Chemo-sensors for Ions or Neutral Molecules
The this compound scaffold contains features that are promising for the development of chemosensors. The dinitrophenyl group is a well-known component in colorimetric and fluorescent sensors. mdpi.commdpi.com The electron-deficient nature of this group can lead to changes in the electronic absorption or emission properties of a molecule upon interaction with an analyte.
For example, the acidic proton of the sulfonamide group could be involved in anion sensing. In the presence of a basic anion, deprotonation could occur, leading to a significant color change due to the alteration of the electronic structure of the dinitrophenyl chromophore. The selectivity of such a sensor would depend on the pKa of the sulfonamide and the basicity of the target anion.
Furthermore, the dinitrophenyl ring can participate in charge-transfer interactions with electron-rich analytes. This could form the basis for a sensor that detects aromatic hydrocarbons or other electron-rich species. The methanesulfonamide portion of the molecule would serve to modulate the electronic properties and solubility of the sensor molecule.
While no specific chemosensors based on this compound have been reported, the successful use of the dinitrophenyl moiety in other sensor designs provides a strong rationale for its exploration in this context. mdpi.commdpi.com The table below summarizes the potential sensing mechanisms.
| Analyte Type | Potential Sensing Mechanism | Signal Transduction |
| Basic Anions (e.g., F⁻, CN⁻, AcO⁻) | Deprotonation of the sulfonamide N-H | Colorimetric or Fluorometric change |
| Electron-rich molecules | Charge-transfer complex formation | Change in absorption spectrum |
| Metal Cations | Coordination with sulfonyl or nitro oxygens | Perturbation of electronic properties |
Further research would involve synthesizing derivatives of this compound and studying their interactions with various analytes using spectroscopic techniques to evaluate their potential as selective chemosensors.
Design of Fluorescent Probes
The N-(2,4-dinitrophenyl)sulfonamide scaffold is a key structural motif in the design of reaction-based fluorescent probes, particularly those intended for the detection of biologically relevant thiols. The core principle of these probes lies in a "turn-on" fluorescence mechanism, where the probe transitions from a non-fluorescent or weakly fluorescent state to a highly fluorescent state upon reaction with a specific analyte. This activation is governed by the unique chemical properties of the 2,4-dinitrophenyl group.
Principle of Operation
Fluorescent probes designed around this scaffold typically consist of two primary components: a fluorophore (the signaling unit) and the N-(2,4-dinitrophenyl)sulfonamide moiety, which acts as both a recognition site and a fluorescence quencher. The 2,4-dinitrophenyl group, with its two strongly electron-withdrawing nitro groups, renders the aromatic ring highly electron-deficient. This electronic property serves two functions:
Fluorescence Quenching: The dinitrophenyl group effectively quenches the emission of the attached fluorophore. A common mechanism for this quenching is Photoinduced Electron Transfer (PeT), where an electron is transferred from the excited fluorophore to the electron-deficient dinitrophenyl group, preventing the fluorophore from releasing its energy as light. nih.gov This keeps the probe in a non-fluorescent "off" state.
Analyte Recognition: The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov Biological thiols (biothiols), such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are strong nucleophiles that can readily attack the carbon atom to which the sulfonamide group is attached.
Mechanism of Action
The detection mechanism is an irreversible chemical reaction initiated by the target analyte. Upon interaction with a biothiol, the thiol's nucleophilic sulfur atom attacks the dinitrophenyl ring. This attack leads to the cleavage of the sulfonamide bond, releasing the free, unquenched fluorophore. nih.gov The release of the fluorophore from the quenching effect of the dinitrophenyl group results in a significant, often several-hundred-fold, increase in fluorescence intensity—a "turn-on" signal that can be readily measured. nih.gov
Research Findings in Probe Development
While this compound is a specific structure, the broader class of compounds using the 2,4-dinitrobenzenesulfonyl (DNBS) or dinitrophenyl (DNP) group as the thiol-reactive quencher is well-documented in chemical research. These studies demonstrate the versatility of this design strategy by pairing the recognition moiety with various fluorophores to achieve desired optical properties, such as specific excitation and emission wavelengths or improved sensitivity.
For instance, a probe was developed for hydrogen sulfide (B99878) (H₂S) detection using a styrylcoumarin dye masked with a 2,4-dinitrobenzenesulfonyl (DNBS) group. This probe exhibited a rapid and significant fluorescence enhancement upon reaction with H₂S. researchgate.net Another design utilized a fluorophore that binds to albumin upon release, a strategy intended for the facile detection of H₂S in serum. nih.gov This probe, KF-DNBS, showed weak fluorescence until the DNBS group was cleaved by H₂S, releasing the fluorophore to bind with albumin and cause a significant increase in fluorescence. nih.gov
Research has also focused on modulating the reactivity and selectivity of these probes. For example, some probes show a general response to various biothiols, while others can be engineered for higher selectivity. One study reported a probe that could differentiate between cysteine/homocysteine and glutathione based on different emission wavelengths after the reaction. nih.gov
The performance characteristics of several probes based on this general design are summarized in the table below, showcasing the range of fluorophores, target analytes, and detection capabilities achieved.
Table 1: Performance of Fluorescent Probes Utilizing the Dinitrophenyl Quenching Strategy This table is interactive. Column headers can be clicked to sort the data.
| Fluorophore Scaffold | Analyte | Excitation (nm) | Emission (nm) | Fluorescence Enhancement (-fold) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| Pyronin B | GSH, Cys/Hcy | N/A | 622 (GSH), 546 (Cys/Hcy) | N/A | N/A | nih.gov |
| Rhodamine B | GSH | N/A | 586 | >200 | 0.219 μM | nih.gov |
| Thieno[3,2-b]pyridin-5(4H)-one | H₂S | N/A | N/A | Significant | 3.2 μM | nih.gov |
| FITA-based | GSH | N/A | 460 | ~86 | 0.95 μM | mdpi.com |
| BODIPY | Cys, H₂S | N/A | 610 | 81 (Cys), 122 (H₂S) | 85 nM (Cys), 68 nM (H₂S) | researchgate.net |
| Thiofluor 623 | Thiols | 563 | 623 | up to 120 | N/A | caymanchem.com |
Future Directions and Emerging Research Frontiers for N 2,4 Dinitrophenyl Methanesulfonamide
Exploration of Unconventional Reactivity Pathways
Future research is anticipated to move beyond conventional solution-phase reactions to explore the untapped reactivity of N-(2,4-dinitrophenyl)methanesulfonamide under unconventional conditions. A significant area of interest is its behavior in the gas phase. Studies on analogous compounds, such as N-(2,4-dinitrophenyl)amino acids, have shown that they undergo collisionally activated cyclization in the gas phase, forming benzimidazole-N-oxide derivatives. nih.gov Investigating similar gas-phase reactions for this compound could reveal novel intramolecular cyclization or rearrangement pathways, potentially leading to the synthesis of unique heterocyclic structures.
Another promising frontier is the photochemical reactivity of the molecule. The dinitrophenyl moiety is known to be photoactive. For instance, 2,4-dinitrophenol (B41442) (2,4-DNP) can be photoreduced in the presence of sensitizers. nih.gov The exploration of light-induced transformations, such as selective reduction of one nitro group or cleavage of the sulfur-nitrogen bond, could offer green and highly specific routes for derivatization that are not accessible through traditional thermal methods. researchgate.net Furthermore, the study of its reactivity in solid-state or under mechanochemical stress could uncover unique polymorphic transformations and reaction pathways not observed in solution.
Development of Highly Efficient and Selective Catalytic Systems for its Synthesis and Derivatization
While synthetic routes to sulfonamides exist, a key future direction is the development of advanced catalytic systems to enhance the efficiency, selectivity, and sustainability of synthesizing and derivatizing this compound. Current methods for related compounds often rely on stoichiometric reagents and require purification steps like chromatography. nih.gov
Research will likely focus on several classes of catalysts:
Transition Metal Catalysis: Palladium-catalyzed reactions have been effectively used for the cyclization of related N-substituted dinitroanilines. nih.gov Future work could expand this to develop catalysts for cross-coupling reactions, allowing for the direct introduction of various functional groups onto the aromatic ring, or for C-H activation to enable derivatization at positions not easily accessible through classical methods.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, reducing costs and toxicity. Developing organocatalytic systems for the asymmetric synthesis of chiral derivatives of this compound could be a significant breakthrough, particularly for applications in medicinal chemistry or materials science.
Biocatalysis: Employing enzymes as catalysts could provide unparalleled selectivity under mild reaction conditions. Screening for or engineering enzymes (e.g., nitroreductases) that can selectively modify the nitro groups or other parts of the molecule would represent a substantial advance in the green synthesis of its derivatives.
The goal of this research is to create catalytic processes with high atom economy, low environmental impact, and the ability to generate a diverse library of derivatives for structure-activity relationship studies.
Integration into Advanced Functional Nanomaterials and Hybrid Systems
The unique electronic properties of the 2,4-dinitrophenyl group—specifically its strong electron-withdrawing nature—make this compound an attractive candidate for integration into advanced functional materials. A major emerging frontier is its incorporation into nanomaterials and hybrid systems. Although direct research is nascent, the potential applications are vast.
Future research could explore:
Nanosensors: The molecule could be immobilized on the surface of nanoparticles (e.g., gold, quantum dots) or incorporated into nanoporous materials like metal-organic frameworks (MOFs). mdpi.com The electron-deficient aromatic ring could interact with electron-rich analytes, causing a detectable change in the nanomaterial's optical or electronic properties, forming the basis of a chemical sensor.
Charge-Transfer Materials: By pairing this compound with electron-donating molecules or polymers, it may be possible to create charge-transfer complexes with interesting semiconductor or photophysical properties for use in organic electronics.
Surface Functionalization: The compound can be used as a functional ligand to modify the surface of nanomaterials. mdpi.com This could enhance their dispersibility in specific solvents, improve their stability, or introduce specific recognition sites for biological or chemical targets. For example, functionalizing magnetic nanoparticles could allow for specific capture and detection of target molecules.
These hybrid systems could find applications in fields ranging from environmental monitoring and catalysis to biomedical diagnostics and electronics.
Deep Learning and AI-Driven Approaches for Structure-Property-Reactivity Predictions
The integration of artificial intelligence (AI) and deep learning (DL) is set to revolutionize the study of chemical compounds, including this compound. easpublisher.com These computational tools can rapidly predict a wide range of molecular characteristics, significantly accelerating the research and development cycle. prf.org
Key areas for future AI application include:
Property Prediction: Deep learning models, such as graph neural networks and transformer architectures, can be trained on large chemical datasets to predict physicochemical properties (e.g., solubility, logP), biological activities, and toxicity profiles (ADMET properties) for this compound and its hypothetical derivatives. easpublisher.comnih.gov This allows for the virtual screening of thousands of potential new molecules without the need for laborious synthesis and testing.
Reactivity Prediction: AI can be used to forecast the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic pathways. This can guide chemists in designing more efficient routes for synthesis and derivatization.
Inverse QSAR (Quantitative Structure-Activity Relationship): Generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) can be employed for "inverse design." easpublisher.com Researchers can define a desired set of properties (e.g., high binding affinity to a specific target, low toxicity), and the model will generate novel molecular structures, including derivatives of this compound, that are predicted to possess those properties.
Environmental Implications of this compound and its Degradation Products
A critical area of future research is understanding the environmental fate and potential ecological impact of this compound and its transformation products. While data on the specific compound is scarce, knowledge from structurally similar chemicals, such as 2,4-dinitrophenol (2,4-DNP) and 2,4-dinitroanisole (B92663) (DNAN), provides a framework for investigation. nih.govnih.gov
Future studies should focus on:
Degradation Pathways: Research is needed to determine the primary abiotic (e.g., photolysis, hydrolysis) and biotic (microbial degradation) pathways for this compound in soil and water systems. nih.gov It is plausible that degradation could involve the reduction of the nitro groups to form amino derivatives (e.g., N-(2-amino-4-nitrophenyl)methanesulfonamide) or cleavage of the N-S bond. nih.gov
Identification of Degradation Products: Identifying the major metabolites and persistent degradation products is crucial. Compounds like 2,4-diaminoanisole, a degradation product of DNAN, have been reported to be carcinogenic, highlighting the need to assess the toxicity of any breakdown products. researchgate.net
Toxicity and Bioavailability: Ecotoxicological studies are required to evaluate the impact of the parent compound and its degradation products on various organisms. researchgate.net Factors influencing its mobility and bioavailability in the environment, such as soil sorption and water solubility, must also be quantified. nih.gov
This research is essential for conducting a comprehensive risk assessment and ensuring the responsible use and disposal of this compound in any future applications.
Potential Degradation Products of Related Dinitrophenyl Compounds
| Parent Compound | Degradation Pathway | Key Products | Reference |
|---|---|---|---|
| 2,4-Dinitrophenol (2,4-DNP) | Photoreduction | 2-Amino-4-nitrophenol | nih.gov |
| 2,4-Dinitrophenol (2,4-DNP) | Biodegradation | Various non-aromatic compounds | nih.govresearchgate.net |
| 2,4-Dinitroanisole (DNAN) | Biotic/Abiotic Reduction | 2-Amino-4-nitroanisole (2-ANAN) | nih.gov |
| 2,4-Dinitroanisole (DNAN) | Biotic/Abiotic Reduction | 2,4-Diaminoanisole (DAAN) | nih.gov |
| 2,4-Dinitroanisole (DNAN) | Photolysis | 2,4-Dinitrophenol | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2,4-dinitrophenyl)methanesulfonamide, and how can reaction conditions be monitored?
- Methodology : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, methanesulfonamide derivatives can be prepared using DMF as a solvent and lithium hydride (LiH) as a catalyst to facilitate coupling reactions . Reaction progress is monitored via thin-layer chromatography (TLC) with hexanes/ethyl acetate (80:20) as the mobile phase, and purification involves quenching with chilled water followed by filtration .
Q. How can structural characterization of this compound be performed?
- Methodology : Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and crystal packing. For example, XRD analysis of a related methanesulfonamide derivative revealed a mean C–C bond length of 0.006 Å and an R factor of 0.065 . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy (to confirm sulfonamide and nitro groups), and high-resolution mass spectrometry (HRMS) .
Q. What experimental methods are used to determine physicochemical properties like pKa and density?
- Methodology : Predicted pKa values (e.g., 8.20 ± 0.10) can be validated via potentiometric titration in aqueous or mixed solvents. Density (1.57 ± 0.1 g/cm³) is measured using gas pycnometry or computational tools like DFT. Boiling points (e.g., 623.2 ± 65.0 °C) are estimated via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be obtained?
- Methodology : Kinetic studies using in situ FTIR or NMR spectroscopy can track intermediate formation. For example, NaIO₄-mediated oxidation in THF/H₂O mixtures (5:1) has been employed to cleave diols in related compounds, with reaction completion confirmed by TLC . Computational modeling (e.g., DFT) can elucidate transition states and energy barriers .
Q. What strategies are used to evaluate the biological activity of this compound?
- Methodology : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using cell lines (e.g., HEK293 or HepG2). Molecular docking studies against target proteins (e.g., kinases) can predict binding affinity, while metabolomics identifies downstream effects . For agrochemical derivatives, bioactivity is tested against pests or pathogens .
Q. How can analytical challenges, such as impurity profiling, be addressed for this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For dinitrophenyl derivatives, methods adapted from USP guidelines (e.g., using 2,4-dinitrophenylhydrazine) ensure specificity . Mass spectrometry (LC-MS) identifies impurities, while GC-MS analyzes volatile byproducts .
Q. What approaches are used to study structure-activity relationships (SAR) in derivatives of this compound?
- Methodology : Systematic substitution of the dinitrophenyl or sulfonamide groups is performed. For example, introducing cyclopropylmethoxy or trifluoromethyl groups alters steric and electronic properties, impacting bioactivity . QSAR models correlate physicochemical descriptors (e.g., PSA, logP) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
